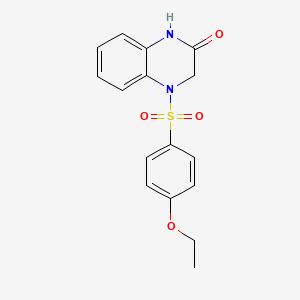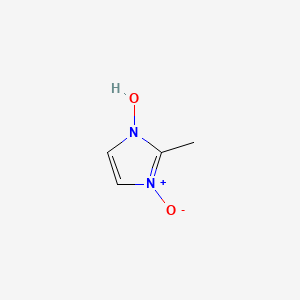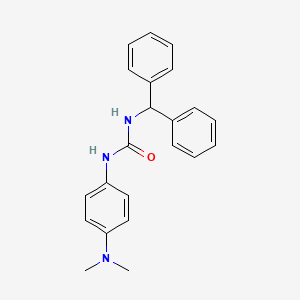![molecular formula C16H22N2O4 B12211241 3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B12211241.png)
3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method is the Bucherer–Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60-70°C) to produce hydantoins . This method is known for its simplicity and efficiency in producing imidazolidine-2,4-dione derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Bucherer–Bergs reaction or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-gated sodium channels in neurons, modulating their activity and exerting anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one
- N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
- 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
Uniqueness
3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its imidazolidine-2,4-dione core is a versatile scaffold that can be modified to enhance its biological activity and selectivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)11-4-6-13(7-5-11)22-10-12(19)9-18-14(20)8-17-15(18)21/h4-7,12,19H,8-10H2,1-3H3,(H,17,21) |
InChI Key |
VVRGKLVMTIUOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2C(=O)CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12211163.png)
![(2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12211177.png)
![5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211184.png)
![Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-](/img/structure/B12211190.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B12211197.png)

![3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12211209.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12211213.png)

![N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrroli din-2-yl}carboxamide](/img/structure/B12211218.png)
![8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol](/img/structure/B12211227.png)

![5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B12211247.png)
![1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12211250.png)
